

Spectroscopic Deep Dive: Unveiling the Molecular Signature of 4,5-Diepipsidial A

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Compound of Interest

Compound Name: 4,5-Diepipsidial A

Cat. No.: B15596736

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[City, State] – December 2, 2025 – In a significant contribution to the field of natural product chemistry and drug discovery, this technical guide provides an in-depth analysis of the mass spectrometry (MS) and infrared (IR) spectroscopy of **4,5-Diepipsidial A**, a meroterpenoid isolated from *Psidium guajava* (guava). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the structural characterization of this promising bioactive compound.

Introduction

4,5-Diepipsidial A is a member of the meroterpenoid class of natural products, which are hybrid molecules derived from both terpenoid and polyketide biosynthetic pathways. Found in the fruit of the guava tree (*Psidium guajava*), this compound has garnered interest for its potential biological activities. Accurate structural elucidation is paramount for understanding its mechanism of action and for any future drug development efforts. This guide focuses on the key spectroscopic techniques of mass spectrometry and infrared spectroscopy to define the molecular characteristics of **4,5-Diepipsidial A**.

Mass Spectrometry (MS) Analysis

High-resolution electrospray ionization mass spectrometry (HRESIMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. The data obtained for **4,5-Diepipsidial A** provides crucial information for its molecular formula determination.

Quantitative Mass Spectrometry Data

Parameter	Observed Value
Ion	[M + Na] ⁺
m/z	497.2254

Experimental Protocol: Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Bruker Apex II FT-ICR mass spectrometer. The sample was dissolved in methanol and infused into the ESI source. The analysis was conducted in positive ion mode, and the data was acquired over a mass range of m/z 150-2000.

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of **4,5-Diepipsidial A** reveals the presence of key structural motifs.

Quantitative Infrared Spectroscopy Data

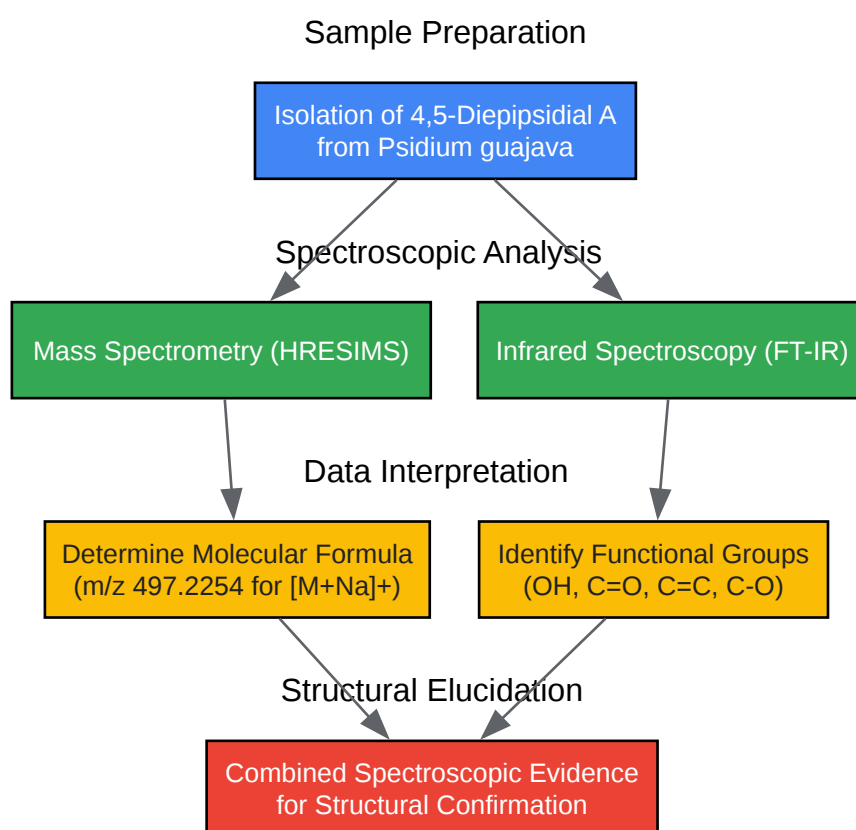
Wavenumber (cm ⁻¹)	Functional Group Assignment
3421	O-H stretching (hydroxyl group)
2925	C-H stretching (aliphatic)
1728	C=O stretching (carbonyl group)
1635	C=C stretching (alkene)
1458	C-H bending (aliphatic)
1377	C-H bending (aliphatic)
1032	C-O stretching

Experimental Protocol: Infrared Spectroscopy

The infrared spectrum was recorded on a Nicolet 380 FT-IR spectrometer using KBr pellets. A small amount of the purified **4,5-Diepipsidial A** was finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. The spectrum was recorded in the range of 4000-400 cm^{-1} .

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow from sample isolation to the determination of key molecular features using MS and IR spectroscopy.

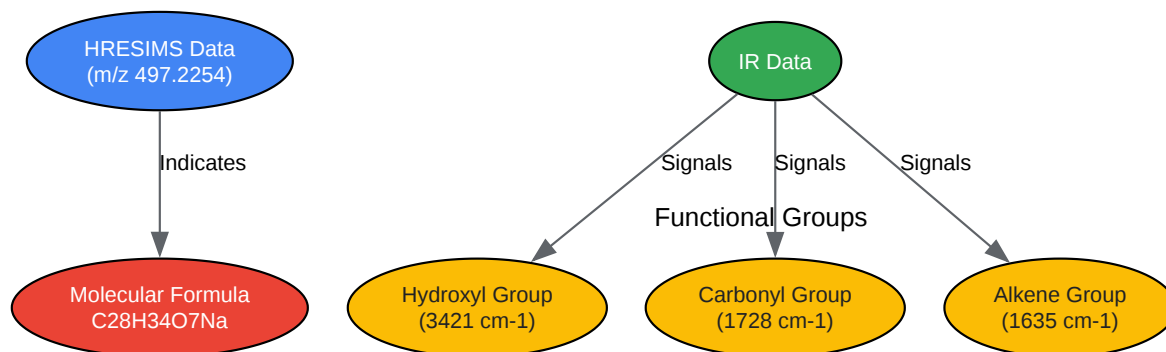


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Spectroscopic Analysis Workflow

Signaling Pathway of Spectroscopic Data Interpretation

The following diagram illustrates how the data from mass spectrometry and infrared spectroscopy signal specific structural features of **4,5-Diepipsidial A**.



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Data Interpretation Pathway

Conclusion

The mass spectrometry and infrared spectroscopy data presented in this guide provide a foundational understanding of the molecular structure of **4,5-Diepipsidial A**. The high-resolution mass data confirms its elemental composition, while the infrared spectrum identifies key functional groups that are essential for its chemical reactivity and biological activity. This information is critical for further research into the therapeutic potential of this natural product and will serve as a valuable resource for scientists in the field.

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